呋喃妥因钠

描述

Molecular Structure Analysis

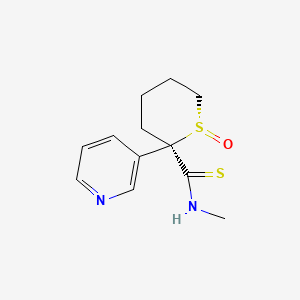

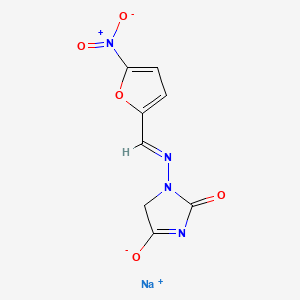

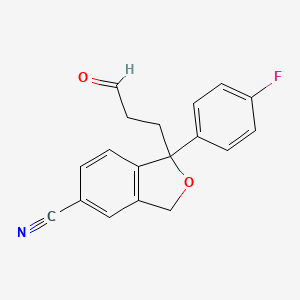

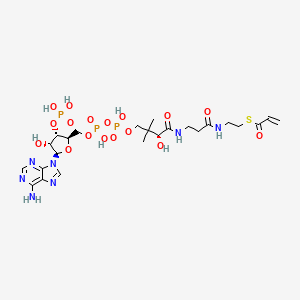

The molecular formula of Nitrofurantoin Sodium is C8H5N4NaO5 . Its average mass is 260.139 Da and its monoisotopic mass is 260.015778 Da .Chemical Reactions Analysis

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .科学研究应用

1. 药物制剂和稳定性

呋喃妥因,一种呋喃类抗生素,已对其在悬浮液形式中的物理稳定性和流变行为进行了评估。甘油和柠檬酸钠分别被确定为有效的润湿剂和絮凝剂,从而提高了悬浮液的稳定性。该研究强调了钠羧甲基纤维素和 Veegum 等结构性赋形剂在维持物理稳定性中的重要性 (Moghimipour 等人,2014)。

2. 分析方法开发

已经开发出一种定量测定尿液中呋喃妥因的新方法。这包括使用硝基甲烷萃取药物的非离子化形式,然后进行分光光度法测定浓度。该方法对呋喃妥因敏感且具有特异性,不包括其代谢物 (Conklin & Hollifield, 1965)。

3. 检测和测量技术

已经开发了诸如方波阴极吸附溶出伏安法等先进技术,用于测定药物制剂和生物液体中的呋喃妥因。该方法展示了高灵敏度和重现性,非常适合于各种基质中的药物测定 (Hammam, 2002)。

4. 临床研究应用

已经开发并验证了一种快速灵敏的 UHPLC-DAD 测定法,用于定量测定血浆和尿液中的呋喃妥因。该方法有助于药代动力学研究,并可应用于临床环境中以优化患者治疗 (Wijma 等人,2019)。

5. 环境和食品安全

已经进行了研究以开发一种免疫测定法来检测水中的呋喃妥因残留。开发了多克隆抗体来测量药物残留,其应用于通过饮用水监测动物饲料中的非法使用 (Liu 等人,2007)。

6. 药代动力学和药物相互作用

研究表明,乳腺癌耐药蛋白 (BCRP/ABCG2) 显着影响呋喃妥因的药代动力学、肝胆排泄和乳汁分泌。了解这些相互作用对于开具抗生素至关重要,特别是对于哺乳期妇女 (Merino 等人,2005)。

作用机制

安全和危害

Nitrofurantoin Sodium can cause several health hazards. It is harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child .

未来方向

The ideal antibiotic for prophylaxis, as well as the optimal dose, schedule, and duration has not been determined . Choice of antibiotic should take into account community patterns of resistance and patient-specific factors (eg, prior efficacy, cost) . Nitrofurantoin is currently recommended as first-line UTI therapy because of the emergence of resistance to other antibiotics .

属性

IUPAC Name |

sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDJQFFKYDCYIG-JSGFVSQVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-20-9 (Parent) | |

| Record name | Nitrofurantoin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80202308 | |

| Record name | Nitrofurantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrofurantoin sodium | |

CAS RN |

54-87-5 | |

| Record name | Nitrofurantoin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofurantoin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFURANTOIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Nitrofurantoin sodium excreted from the body?

A: Research using a dog model demonstrated that after intravenous administration, Nitrofurantoin sodium is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.

Q2: Does Nitrofurantoin sodium administration impact bile flow?

A: Yes, studies show that Nitrofurantoin sodium exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of Nitrofurantoin sodium [, ]. Interestingly, the hydrocholeretic effect of Nitrofurantoin sodium was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].

Q3: Is there evidence of saturation in the excretion of Nitrofurantoin sodium?

A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a Nitrofurantoin sodium dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in Nitrofurantoin sodium excretion.

Q4: Does liver health influence Nitrofurantoin sodium excretion?

A: Yes, liver function significantly impacts Nitrofurantoin sodium excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of Nitrofurantoin sodium were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating Nitrofurantoin sodium.

Q5: What is the clinical significance of Nitrofurantoin sodium's impact on sperm?

A: Research has shown that Nitrofurantoin sodium can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with Nitrofurantoin sodium solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.

Q6: How does Nitrofurantoin sodium perform against bacteria commonly causing urinary tract infections?

A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to Nitrofurantoin sodium []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of Nitrofurantoin sodium against these UTI-causing pathogens, guiding its clinical application in treating such infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)